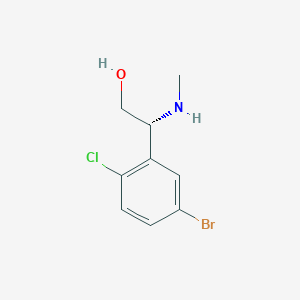
(R)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of both bromine and chlorine atoms on the phenyl ring, along with a methylamino group, makes this compound an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-chlorobenzene.
Formation of Intermediate: The intermediate is formed by introducing a methylamino group through a nucleophilic substitution reaction.
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Final Product: The final product is obtained by further purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology
Biological Probes: The compound can be used as a probe to study biological pathways and interactions.
Enzyme Inhibitors: It may act as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms.
Medicine
Drug Development: The compound’s structure may serve as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Agrochemicals: Potential use in the formulation of agrochemicals for crop protection.
作用機序
The mechanism by which ®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s application and the biological system being studied.
類似化合物との比較
Similar Compounds
(S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with potentially different biological activities.
2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL: The racemic mixture of the compound.
2-(5-Bromo-2-chlorophenyl)-2-aminoethanol: A structurally similar compound lacking the methyl group.
Uniqueness
®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and racemic mixtures.
特性
分子式 |
C9H11BrClNO |
|---|---|
分子量 |
264.54 g/mol |
IUPAC名 |
(2R)-2-(5-bromo-2-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1 |
InChIキー |
QAYQCZCFFIBLAL-VIFPVBQESA-N |
異性体SMILES |
CN[C@@H](CO)C1=C(C=CC(=C1)Br)Cl |
正規SMILES |
CNC(CO)C1=C(C=CC(=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13045583.png)
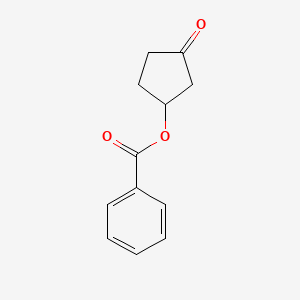
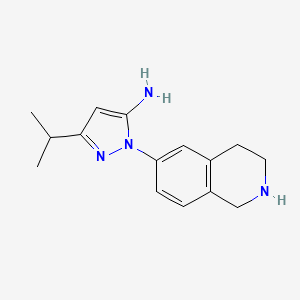
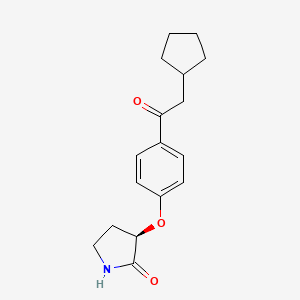
![6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B13045615.png)
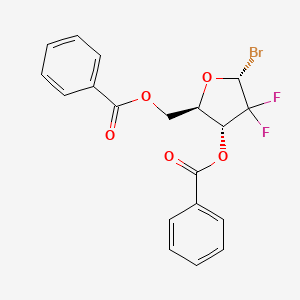
![Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B13045628.png)

![10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid](/img/structure/B13045641.png)
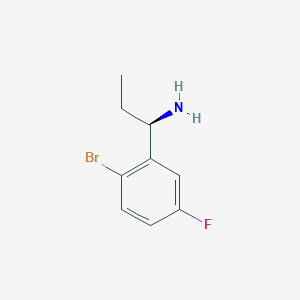
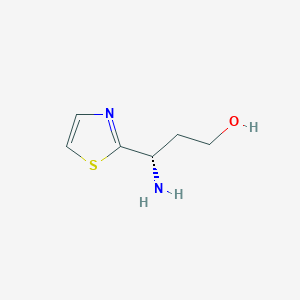

![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13045677.png)
![7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13045682.png)
